Cas no 2679940-70-4 ((4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid)

(4S)-2,2-Dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative featuring a trifluoroacetamido-substituted propanoyl group. This compound is valuable in asymmetric synthesis and peptide chemistry due to its rigid oxazolidine scaffold, which enhances stereocontrol in reactions. The trifluoroacetamido moiety improves solubility in organic solvents, facilitating purification and handling. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in pharmaceutical and agrochemical applications. The stereochemical purity of the (4S,2S) configuration ensures high enantioselectivity in synthetic pathways. This compound is particularly useful in the preparation of optically active amino acid derivatives and complex molecular architectures.
(4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid structure
2679940-70-4 structure
Product Name:(4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid
CAS No:2679940-70-4
MF:C11H15F3N2O5
MW:312.242413759232
CID:5630462
PubChem ID:165923144
Update Time:2025-05-25

(4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28292412
    • 2679940-70-4
    • (4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
    • (4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid
    • Inchi: 1S/C11H15F3N2O5/c1-5(15-9(20)11(12,13)14)7(17)16-6(8(18)19)4-21-10(16,2)3/h5-6H,4H2,1-3H3,(H,15,20)(H,18,19)/t5-,6-/m0/s1
    • InChI Key: CZUFOOPZNNXNKW-WDSKDSINSA-N
    • SMILES: FC(C(N[C@@H](C)C(N1[C@H](C(=O)O)COC1(C)C)=O)=O)(F)F

Computed Properties

  • Exact Mass: 312.09330607g/mol
  • Monoisotopic Mass: 312.09330607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 95.9Ų

(4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28292412-0.05g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28292412-0.1g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28292412-0.25g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28292412-0.5g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28292412-1.0g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28292412-2.5g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28292412-5.0g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28292412-10.0g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28292412-1g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4
1g
$671.0 2023-09-08
Enamine
EN300-28292412-5g
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
2679940-70-4
5g
$1945.0 2023-09-08

Additional information on (4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid

Compound CAS No. 2679940-70-4: (4S)-2,2-Dimethyl-3-(2S)-2-(2,2,2-Trifluoroacetamido)Propanoyl-1,3-Oxazolidine-4-Carboxylic Acid

The compound (4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid, identified by the CAS registry number 2679940-70-4, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

Structurally, this compound is characterized by a complex arrangement of functional groups and chiral centers. The presence of the oxazolidine ring is particularly notable, as it contributes to the molecule's stability and bioavailability. The trifluoroacetamido group adds further complexity, enhancing the molecule's ability to interact with biological targets. Additionally, the stereochemistry at the (4S) and (2S) positions plays a critical role in determining the compound's pharmacokinetic properties and efficacy.

Recent advancements in synthetic methodologies have enabled researchers to efficiently synthesize this compound with high optical purity. Techniques such as asymmetric catalysis and enantioselective synthesis have been instrumental in achieving this goal. These methods not only ensure the production of enantiomerically pure compounds but also pave the way for large-scale manufacturing, which is essential for preclinical and clinical studies.

The biological activity of this compound has been extensively studied in vitro and in vivo models. Research findings indicate that it exhibits potent inhibitory effects against specific enzymes involved in various pathological processes. For instance, studies have demonstrated its ability to inhibit key enzymes associated with neurodegenerative diseases, making it a potential candidate for therapeutic intervention in conditions such as Alzheimer's disease.

In addition to its enzymatic activity, this compound has shown promising results in modulating cellular signaling pathways. Recent investigations have highlighted its role in regulating pathways involved in inflammation and immune response, suggesting its potential application in treating autoimmune disorders.

The pharmacokinetic profile of this compound has also been thoroughly evaluated. Studies conducted in animal models reveal favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for determining the suitability of the compound as an oral or parenteral therapeutic agent.

Furthermore, computational modeling techniques such as molecular docking and dynamics simulations have provided valuable insights into the compound's binding interactions with target proteins. These studies have revealed key residues responsible for ligand binding and highlighted opportunities for further optimization to enhance potency and selectivity.

In terms of safety assessment, preliminary toxicological studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further long-term studies are required to fully characterize its safety profile and ensure its suitability for human use.

The development of this compound represents a significant advancement in the field of medicinal chemistry. Its unique combination of structural features and biological activities positions it as a promising candidate for addressing unmet medical needs across various therapeutic areas.

In conclusion, the compound CAS No. 2679940-70-4 stands out as a remarkable example of modern drug discovery efforts. With ongoing research focusing on optimizing its properties and expanding its application scope, this molecule holds great promise for contributing to the development of innovative therapeutic agents.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd